
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and an acetamide group .
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings can participate in various chemical reactions and can influence the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the polar acetamide group could influence its solubility, while the rings could influence its stability .Aplicaciones Científicas De Investigación
Pharma Market Reflection
- Patents in Pharma : Pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical , have shown a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This reflects the diverse potential applications in pharmaceuticals (Habernickel, 2002).
Novel Anxiolytics
- Anxiety Treatment : Compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide have demonstrated oral activity in animal models, predictive of clinical efficacy for treating anxiety, showing potential as novel anxiolytics (Kordik et al., 2006).
Clinical Candidates for Disease Treatment
- ACAT Inhibitors : A compound structurally similar to the one has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Gastroprotective Activity
- Histamine H2 Receptor Antagonists : Related acetamide derivatives have shown gastric anti-secretory and gastroprotective activities, suggesting their potential use in gastroprotective therapies (Hirakawa et al., 1998).
Chemical Synthesis and Applications
- Photochemical Synthesis : Research has explored the photochemical formation of N-arylacetyl lactams from acetamides, indicating the chemical's relevance in synthetic chemistry (Jiang et al., 2013).
- Insecticidal Activity : Pyridine derivatives, including compounds structurally similar to the one , have been studied for their potential as insecticides (Bakhite et al., 2014).
Alzheimer's Disease Treatment
- AChE Inhibitors : Certain pyrazolo[3,4-b]pyridine derivatives, structurally related, have been identified as potent inhibitors of acetylcholinesterase (AChE), suggesting their potential application in treating Alzheimer's disease (Umar et al., 2019).
Additional Applications
- Synthesis of Novel Compounds : Research on the synthesis of novel pyridazin-6(1H)-one derivatives indicates the relevance of these compounds in developing new chemical entities (Gewald et al., 1995).
- Memory Enhancement in Mice : A study on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed its effects on memory enhancement in mice (Li Ming-zhu, 2008).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives have been used in the design of drugs targeting more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, and their mode of action depends on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Piperidine derivatives have been found to have numerous practical applications in medicinal chemistry against a range of biological targets and physiological effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOFBEFNNMWZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)
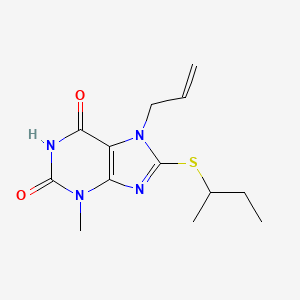
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)
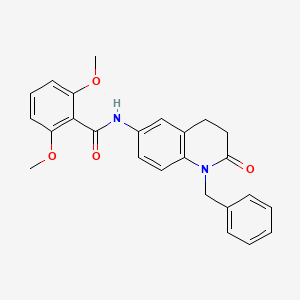
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)
![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)

![(3-Amino-5-((2-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2447199.png)
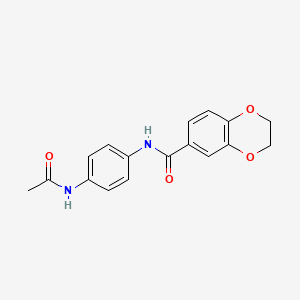
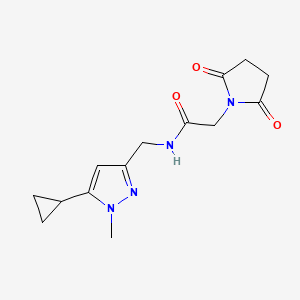

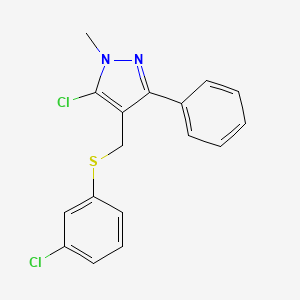
![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)